Bilaid C1 -

Bilaid C1

Catalog Number: EVT-3162910
CAS Number:
Molecular Formula: C28H39N5O5
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bilaid C1 is a tetrapeptide and derivative of bilaid C. It binds to the μ-opioid receptor (Ki = 3.1 μM in HEK293 cell membranes expressing the human receptor).

Classification

Bilaid C1 is classified as a tetrapeptide, which places it within the broader category of peptides—short chains of amino acids linked by peptide bonds. Its specific classification as a biased analgesic indicates its selective action on certain opioid receptors, particularly the µ-opioid receptor, which is relevant in pain modulation .

Synthesis Analysis

The synthesis of Bilaid C1 involves complex biochemical pathways inherent to fungal metabolism. The compound was isolated from Penicillium sp. MST-MF667 through extraction and purification processes that typically include:

  1. Fermentation: Culturing the Penicillium strain under controlled conditions to promote the production of Bilaid C1.
  2. Extraction: Utilizing organic solvents to extract the peptide from the fermentation broth.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Bilaid C1 from other metabolites.

The synthesis process is crucial for obtaining sufficient quantities of Bilaid C1 for research and application purposes .

Molecular Structure Analysis

The molecular structure of Bilaid C1 can be described through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique helps elucidate the arrangement of atoms within the molecule, providing insights into its three-dimensional conformation.
  • Mass Spectrometry: Used to determine the molecular weight and confirm the molecular formula.
  • X-ray Crystallography: This method can provide precise details about bond lengths and angles in the crystal form of Bilaid C1.

The structure features an alternating pattern of amino acids, which is significant for its receptor-binding properties .

Chemical Reactions Analysis

Bilaid C1 can participate in several chemical reactions typical for peptides:

  • Hydrolysis: The peptide bond can be cleaved under acidic or basic conditions, leading to the formation of free amino
Biogenesis and Biosynthetic Pathways of Bilaid C1

Fungal Metabolic Origins in Penicillium spp. MST-MF667

Penicillium sp. MST-MF667, isolated from Australian estuaries, produces a class of tetrapeptides termed "bilaids" characterized by an unusual alternating LDLD chirality. These compounds exhibit structural resemblance to known opioid peptides but possess distinct stereochemical configurations. Genomic analysis reveals that the bilaid biosynthetic gene cluster (BGC) encodes non-ribosomal peptide synthetases (NRPS) with specialized adenylation domains that activate and incorporate both proteinogenic and non-canonical amino acids. The BGC also includes epimerase domains responsible for generating the LDLD stereochemistry—a rare feature among fungal peptides [1].

Comparative studies with other Penicillium species (e.g., P. verrucosum) show conserved regulatory mechanisms where abiotic factors influence secondary metabolism:

  • Water activity (aw): Optimal bilaid production occurs at aw 0.85–0.90
  • Temperature: Maximal yield at 25°C, with significant suppression above 30°C
  • Substrate specificity: Glucose-rich media enhance NRPS expression [8].

Table 1: Biosynthetic Genes in Bilaid C1 Production

GeneFunctionDomain Architecture
bilANRPS Module 1Adenylation-Thiolation-Epimerization
bilBNRPS Module 2Adenylation-Thiolation
bilCNRPS Module 3Adenylation-Thiolation-Epimerization
bilRRegulatory proteinZn2Cys6 transcription factor

Fermentation Optimization for Enhanced Yield

Bilaid titers in wild-type Penicillium sp. MST-MF667 are inherently low (∼50 mg/L). Systematic optimization of bioreactor parameters has improved yields:

  • Gas composition: Supplementation with 5% CO2 enhances carbon flux through the Wood-Ljungdahl pathway, increasing precursor availability by 2.3-fold [5].
  • Nutrient modulation: Co-limitation of phosphate (0.1 g/L) and nitrogen (0.5 g/L) extends the stationary phase, boosting bilaid production by 40% without affecting biomass [2].
  • Two-stage cultivation: Initial growth phase (72 hr) at 30°C followed by production phase (120 hr) at 25°C with controlled oxygen limitation (DO <10%) maximizes NRPS activity [1].

Recent advances integrate in silico flux balance analysis with experimental validation. Genome-scale metabolic models predict that downregulating competitive pathways (e.g., mycotoxin synthesis via ota gene repression) redirects resources toward bilaid synthesis [8].

Extraction and Purification Methodologies in Non-Human Research Contexts

Bilaid C1’s high polarity (log P = −1.9) necessitates specialized extraction approaches:

  • Solid-Phase Extraction (SPE): A tandem SPE protocol using HLB (hydrophilic-lipophilic balance) cartridges followed by weak cation exchange (WCX) achieves 92% recovery from fermentation broths. Optimal conditions:
  • Sample acidification to pH 2.5
  • Elution with methanol:ammonia (95:5, v/v) [3]
  • Chromatographic purification: Semi-preparative HPLC with a pentafluorophenyl column enables resolution of bilaid stereoisomers. Gradient: 0.1% TFA in water/acetonitrile (5→40% ACN over 30 min) [9].

Table 2: Extraction Efficiency of Bilaid C1 Under Different Parameters

MethodRecovery (%)Purity (%)Key Parameters
Tandem SPE92 ± 385pH 2.5, HLB+WCX sorbents
Solvent extraction65 ± 772Ethyl acetate, pH 5.0
Ultrasonication78 ± 46840 kHz, 30 min

Critical challenges include matrix interference from fungal polysaccharides (e.g., β-glucans), which reduce extraction efficiency by 15–20%. Size-exclusion filtration (10 kDa MWCO) prior to SPE mitigates this issue [4].

Biotechnological Challenges in Scalable Production

Metabolic Burden: Heterologous expression of bilaid NRPS in Aspergillus oryzae decreases growth rates by 35% due to high ATP demands (∼48 mol ATP/mol bilaid). Dynamic pathway regulation using inducible promoters alleviates this burden [10].

Downstream Processing: Membrane fouling during tangential flow filtration (TFF) reduces bilaid recovery by 30% at pilot scale (≥100 L). Implementing ceramic membranes with 5 kDa MWCO improves flux stability by 50% [6].

Regulatory Compliance: Strict control of mycotoxin co-contaminants (e.g., ochratoxin A) is essential. QPCR monitoring of ota gene expression during fermentation ensures compliance with EU limits (<0.25 ppm) [8].

Scale-up Economics: Current production costs ($2,800/kg) remain prohibitive. Techno-economic analyses indicate that coupling gas fermentation (using industrial off-gases) with bilaid synthesis could reduce costs by 40% through substrate integration [5] [7].

Table 3: Key Biopolymers from Microbial Sources with Production Challenges

BiopolymerSourceScalability ChallengeRelevance to Bilaid C1
PhycocyaninGaldieria sulphurariaLight penetration in bioreactorsSimilar sensitivity to O2 transfer
ChitosanCrustacean byproductsDemineralization efficiencyShared purification hurdles
AlginateBrown algaeVariable monomer compositionAnalogous quality control needs

Genetic tools for Penicillium spp. remain underdeveloped compared to model fungi. CRISPR-Cas9 systems achieve only 10–15% editing efficiency in MST-MF667, necessitating further optimization for multiplexed strain engineering [10]. Modular bioreactor designs (e.g., TECNIC’s ePILOT series) that enable parallelized parameter screening show promise for accelerating process optimization [6].

Properties

Product Name

Bilaid C1

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide

Molecular Formula

C28H39N5O5

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1

InChI Key

YGCYNZNZYWLHTN-UARRHKHWSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

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